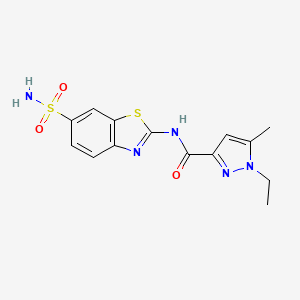

1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 1 with an ethyl group and position 5 with a methyl group. The carboxamide group at position 3 connects to a 1,3-benzothiazole ring bearing a sulfamoyl (-SO₂NH₂) moiety at its 6-position. Such structural attributes position it as a candidate for therapeutic or agrochemical applications, particularly in targeting enzymes or receptors sensitive to benzothiazole-pyrazole hybrids .

Properties

IUPAC Name |

1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S2/c1-3-19-8(2)6-11(18-19)13(20)17-14-16-10-5-4-9(24(15,21)22)7-12(10)23-14/h4-7H,3H2,1-2H3,(H2,15,21,22)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJGRRBRGXOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide, commonly referred to as compound 1, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of 365.4 g/mol. The structure features a pyrazole ring linked to a benzothiazole moiety through a sulfamoyl group, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.4 g/mol |

| Density | Not Available |

| CAS Number | 1172868-18-6 |

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent introduction of the pyrazole moiety through amidation reactions. Key steps include:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.

- Synthesis of Pyrazole Ring : Reaction of hydrazine with β-diketones followed by alkylation.

- Amidation : Coupling the pyrazole derivative with the benzothiazole core using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. Compound 1 has shown promise in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) when tested in vitro. The combination of this compound with standard chemotherapeutics like doxorubicin has demonstrated synergistic effects, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies, it was tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition compared to controls . The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, compound 1 has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of compound 1 is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzothiazole moiety may bind to active sites on enzymes involved in cancer cell proliferation or bacterial metabolism.

- Signal Transduction Interference : The compound may disrupt signaling pathways that lead to cell survival and proliferation.

Case Studies

Several studies have documented the efficacy of compound 1:

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with compound 1 resulted in reduced cell viability and increased apoptosis markers when combined with doxorubicin .

- Antimicrobial Testing : In vitro tests showed that compound 1 had significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Scientific Research Applications

Biological Activities

The biological activities of 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide have been primarily investigated in the context of its anti-tubercular properties. The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with studies indicating that it exhibits significant inhibition at lower concentrations compared to standard drugs.

Case Studies

- Anti-Tubercular Activity : A study evaluated the compound's efficacy against Mtb, revealing a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/mL, which indicates a potent anti-tubercular action compared to traditional therapies .

- Mechanism of Action : The compound's mechanism involves targeting specific enzymes within the bacterial cell wall synthesis pathway, which is crucial for the survival of the bacterium. Molecular docking studies have identified it as a potential inhibitor of DprE1, a key enzyme involved in mycobacterial cell wall biosynthesis .

Applications in Research

The compound's unique structure makes it suitable for various applications in scientific research:

Drug Development

- Tuberculosis Treatment : Its role as a potential anti-TB agent positions it as a candidate for further development into a therapeutic drug.

- Combination Therapies : Research is ongoing to explore its effectiveness when used in conjunction with existing anti-TB medications to enhance efficacy and reduce resistance.

Pharmacological Studies

- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity can lead to more effective derivatives.

- Toxicological Assessments : Understanding the safety profile of this compound is essential for its future clinical applications.

Molecular Biology

- The compound can be utilized in studies focused on bacterial resistance mechanisms and the development of novel inhibitors targeting resistant strains of Mtb.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole-carboxamides and benzothiazole derivatives, focusing on molecular features, substituent effects, and biological activities.

Key Structural and Functional Insights:

Substituent Position and Electronic Effects :

- The 6-sulfamoyl group in the target compound contrasts with the 6-methyl group in and the unsubstituted benzothiazole in . Sulfamoyl groups improve solubility and binding affinity to targets like sulfotransferases or proteases .

- Ortho vs. Para/Meta Substituents : highlights that ortho-substituted aryl groups (e.g., 2-methylphenyl) on pyrazole-carboxamides enhance inhibitory activity by ~70% compared to para/meta analogs . Though the target compound's benzothiazole substituent is at position 6 (meta to the carboxamide), its sulfamoyl group may mimic steric/electronic benefits of ortho-substituted aryl groups.

Biological Activity Trends :

- Benzothiazole-pyrazole hybrids (e.g., ) exhibit antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli. The sulfamoyl group in the target compound may further enhance this by improving target engagement.

- Darolutamide , though structurally distinct (dual pyrazole cores), underscores the therapeutic relevance of pyrazole-carboxamides in oncology.

Agrochemical Potential: Compounds like with dichlorophenoxy substituents suggest pesticidal applications. The target compound’s ethyl and methyl groups may balance lipophilicity for membrane penetration in plant or pest targets.

Research Findings and Implications

- Sulfamoyl vs. Methyl/Thiophene Substituents : The 6-sulfamoyl group likely confers superior target binding compared to 6-methyl () or thiophene () analogs due to hydrogen-bonding capabilities.

- Ethyl/Methyl Pyrazole Substituents : These groups may optimize metabolic stability compared to bulkier tert-butyl () or aromatic () substituents.

- SAR Guidance : Ortho-substituted aryl groups on pyrazole-carboxamides () and sulfamoyl-bearing benzothiazoles () provide a roadmap for further structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.